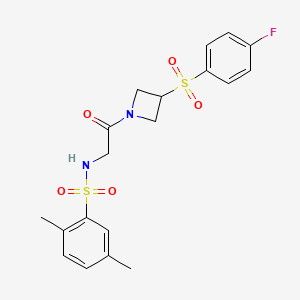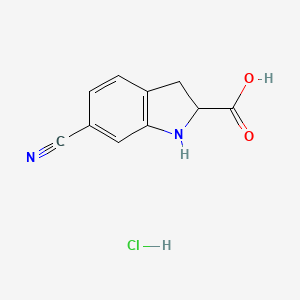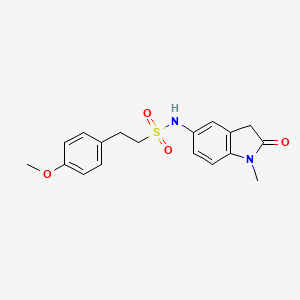
1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with a methyl group at the 2-position and a piperidinyl group at the 3-position, linked through an ethanedione moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole core is then methylated at the 2-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Piperidinyl Substitution: The 3-position of the indole is substituted with a piperidinyl group through a nucleophilic substitution reaction. This can be achieved by reacting the indole derivative with piperidine in the presence of a suitable catalyst.
Formation of the Ethanedione Moiety: The final step involves the introduction of the ethanedione moiety. This can be done by reacting the substituted indole with an appropriate diketone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Piperidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanedione derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole-based molecules.
Industrial Applications: It may be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The piperidinyl group may enhance the compound’s binding affinity and selectivity towards certain biological targets. The ethanedione moiety can participate in redox reactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Lacks the methyl group at the 2-position.
1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethane-1,2-dione: Contains a morpholinyl group instead of a piperidinyl group.
1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)propan-1,2-dione: Has a propanedione moiety instead of an ethanedione moiety.
Uniqueness
1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is unique due to the presence of the methyl group at the 2-position of the indole core, which can significantly influence its biological activity and chemical reactivity. The combination of the indole core with the piperidinyl group and the ethanedione moiety provides a distinct structural framework that can interact with a wide range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(12-7-3-4-8-13(12)17-11)15(19)16(20)18-9-5-2-6-10-18/h3-4,7-8,17H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXOPKDNBHNOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
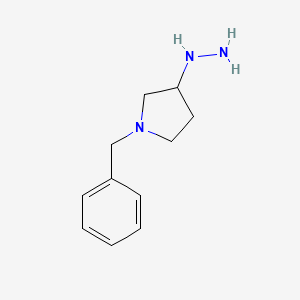
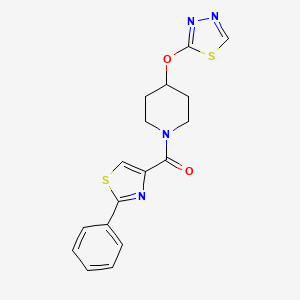
![ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2511639.png)

![3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2511646.png)
![(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2511649.png)
![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)

